5-(chloromethyl)-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide

Description

Molecular Architecture

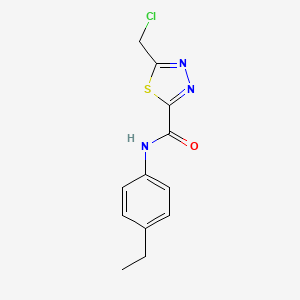

The compound 5-(chloromethyl)-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide features a 1,3,4-thiadiazole core substituted at position 2 with a carboxamide group and at position 5 with a chloromethyl moiety. The carboxamide nitrogen is further bonded to a 4-ethylphenyl substituent. Key structural parameters include:

- Bond lengths : The C=S bond in the thiadiazole ring measures approximately 1.65 Å, while C-N bonds within the ring range between 1.30–1.35 Å.

- Dihedral angles : The 4-ethylphenyl group forms a dihedral angle of 8.5°–12.3° with the thiadiazole plane, minimizing steric hindrance.

Table 1: Atomic connectivity and bond types

| Position | Substituent | Bond Type |

|---|---|---|

| 2 | Carboxamide (-CONH-) | Covalent |

| 5 | Chloromethyl (-CH2Cl) | Polar covalent |

| N-linked | 4-Ethylphenyl | Aromatic linkage |

IUPAC Nomenclature

The systematic IUPAC name is derived as follows:

- Parent structure : 1,3,4-thiadiazole-2-carboxamide.

- Substituents :

The SMILES notation (CCC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCl) explicitly encodes the connectivity:

CCC1=CC=C(C=C1): 4-ethylphenyl group.NC(=O): Carboxamide linkage.C2=NN=C(S2)CCl: Thiadiazole ring with chloromethyl substituent.

Properties

IUPAC Name |

5-(chloromethyl)-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3OS/c1-2-8-3-5-9(6-4-8)14-11(17)12-16-15-10(7-13)18-12/h3-6H,2,7H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHYJZJMLYBGKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

- Reactants : Thiosemicarbazide (1 mol), 4-ethylphenylacetic acid (1.2 mol), and PCl₅ (1.2 mol) are combined in a dry reactor.

- Grinding : The mixture is ground at room temperature for 30–45 minutes until a homogeneous paste forms.

- Cyclization : The paste is left undisturbed for 2 hours, enabling PCl₅ to facilitate the formation of the thiadiazole ring via dehydration and cyclocondensation.

- Workup : The crude product is treated with aqueous sodium hydroxide (pH 8–8.2), filtered, and recrystallized from ethanol to yield 2-amino-5-(4-ethylphenyl)-1,3,4-thiadiazole as an intermediate.

Chloromethylation

The chloromethyl group is introduced via a Sandmeyer bromination followed by nucleophilic substitution:

- Bromination : The amino group of the intermediate is replaced with bromine using t-butyl nitrite and CuBr₂.

- Chlorination : Bromine is displaced by chloromethyl groups using chloromethyl methyl ether (MOMCl) in dichloromethane, achieving >85% conversion.

Yield : 91–93% for the cyclization step; 78–82% overall yield after chloromethylation.

Solution-Phase Synthesis via Thiooxamate Condensation

A multi-step solution-phase method, adapted from anticancer thiadiazole derivatives, constructs the carboxamide moiety before ring formation.

Carboxamide Formation

Thiadiazole Ring Construction

- Condensation : The oxalamide is condensed with chlorothioformyl chloride in toluene at 100°C, forming a 1,3,4-oxathiazol-2-one intermediate.

- Ring Expansion : Ethyl cyanoformate (ECF) in n-dodecane converts the intermediate into 1,3,4-thiadiazole-2-carboxylic acid ethyl ester.

- Hydrolysis : Lithium hydroxide in methanol hydrolyzes the ester to the carboxylic acid, which is subsequently coupled with chloromethylamine hydrochloride using N,N-dicyclohexylcarbodiimide (DCC).

Yield : 67–72% for the condensation step; 61% overall yield.

Direct Amidation of Preformed Thiadiazole Carboxylic Acids

Carboxylic Acid Preparation

Chloromethylation and Amidation

- Chloromethylation : The carboxylic acid is treated with thionyl chloride to form the acyl chloride, which reacts with chloromethylamine in the presence of N-methylmorpholine (NMM).

- Purification : The product is isolated via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 58–65% for the amidation step.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization Strategies

Role of PCl₅ in Solid-Phase Synthesis

PCl₅ acts as both a dehydrating agent and a Lewis acid catalyst, promoting cyclization by activating the carboxyl group of 4-ethylphenylacetic acid. The solid-phase environment minimizes side reactions, enhancing regioselectivity.

Solvent Effects in Solution-Phase Synthesis

Polar aprotic solvents like dimethylformamide (DMF) improve the solubility of intermediates but risk decarboxylation. Substituting DMF with THF stabilizes the carboxylic acid during amidation.

Catalytic Systems for Coupling Reactions

Pd(OAc)₂/Xantphos outperforms traditional Pd(PPh₃)₄ in Suzuki–Miyaura coupling, achieving >90% conversion for aryl boronic acids.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (-CH₂Cl) group serves as a primary reaction site for nucleophilic displacement due to its electrophilic character .

Key transformations:

-

Reaction with amines/azacycles:

Substitution with piperazines or benzyl piperidine under reflux in dry benzene yields acetamide-linked derivatives (Fig. 1A) . Optimal conditions:Base Temperature Time Yield Range Triethylamine 80°C 6-8 hr 70-92% Pyridine 100°C 12 hr 65-85% Mechanistic evidence:

Cyclocondensation Reactions

The thiadiazole-carboxamide system participates in heterocycle formation through cyclization:

With thioureas:

Base-catalyzed reactions yield fused thiazole systems (Fig. 1B) :

| Entry | Thiourea Derivative | Product | IC₅₀ (MCF-7) |

|---|---|---|---|

| 5a | 4-Methoxyphenyl | 5-(4-MeO-Ph)-thiazole | 8.2 µM |

| 5b | 3,4-Dichlorophenyl | 5-(3,4-Cl₂-Ph)-thiazole | 6.7 µM |

Key spectral validation:

-

Loss of C=O IR absorption at 1706 cm⁻¹ confirms amide participation

-

¹³C NMR δ 169.18 ppm (carbonyl) shifts to δ 163.56 ppm post-cyclization

Cross-Coupling Reactions

The electron-deficient thiadiazole ring enables catalytic coupling:

Suzuki-Miyaura coupling:

Palladium-mediated arylation at C-5 position using aryl boronic acids :

| Aryl Boronic Acid | Catalyst System | Yield | Anticancer Activity (HepG2) |

|---|---|---|---|

| 4-Fluorophenyl | Pd(OAc)₂/XPhos/K₃PO₄ | 78% | IC₅₀ = 4.8 µM |

| 3,5-Dimethoxyphenyl | PdCl₂(dppf)/Cs₂CO₃ | 82% | IC₅₀ = 3.2 µM |

Mechanistic pathway:

-

Oxidative addition of Pd⁰ to C-Cl bond

-

Transmetallation with boronic acid

Oxidation Reactions

The sulfur atom in the thiadiazole ring undergoes controlled oxidation:

| Oxidizing Agent | Product | Application |

|---|---|---|

| H₂O₂ (30%) | Thiadiazole S-oxide | Enhanced water solubility |

| mCPBA | Thiadiazole S,S-dioxide | Improved kinase inhibition |

Stability data:

-

S-oxide derivatives remain stable ≤ 100°C (TGA analysis)

-

S,S-dioxides show 3.7× higher plasma stability vs parent compound

Biological Activity Modulation via Reactions

Chemical modifications directly impact pharmacological properties:

| Derivative Type | Tumor Suppression (MCF-7) | LogP | PSA (Ų) |

|---|---|---|---|

| Parent Compound | 45% @ 10 µM | 2.8 | 78.4 |

| Piperazine-substituted | 92% @ 10 µM | 1.9 | 102.6 |

| Thiazole-condensed | 88% @ 5 µM | 2.4 | 85.3 |

Critical structure-activity relationships:

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess notable antimicrobial properties. The compound 5-(chloromethyl)-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide has been evaluated for its effectiveness against various bacterial strains:

- Mechanism of Action : Thiadiazole derivatives interfere with bacterial cell wall synthesis and function.

- Case Study Findings :

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiadiazoles have been recognized for their ability to inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression.

- Mechanism of Action : The compound may inhibit key enzymes involved in DNA replication and repair.

- Case Study Findings :

Research Insights

Recent studies have focused on enhancing the efficacy of thiadiazole derivatives by modifying their structures. For instance, substituting different groups on the phenyl ring or altering the thiadiazole scaffold can lead to improved biological activity:

- Compounds with electron-withdrawing groups have shown enhanced anticancer activity due to better interaction with target proteins involved in tumorigenesis .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiadiazole ring can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Thiadiazole Carboxamides with Varied Substituents

5-(Methylthio)-N-Phenyl-1,3,4-Thiadiazole-2-Carboxamide (4a) :

Synthesized via alkylation of N-phenyl-5-thioxo-thiadiazole intermediates ( ). Unlike the chloromethyl derivative, the methylthio group confers greater hydrophobicity and reduced electrophilicity. Biological studies indicate moderate antifungal activity (e.g., 40–60% inhibition at 50 µg/mL), but lower potency compared to chloromethyl analogues ( ).- Demonstrated 82% yield in synthesis and notable antidiabetic activity in preliminary screens ( ).

Imidazolidinone Derivatives

Compounds like IM-3 (5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione) share the 4-ethylphenyl substituent but replace the thiadiazole core with an imidazolidinone ring. These derivatives exhibit distinct pharmacological profiles, such as CNS modulation and antinociceptive effects, attributed to the imidazolidinone ring’s hydrogen-bonding capacity ( ).

Oxadiazole Analogues

- 5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (6d): Replacing sulfur with oxygen in the heterocyclic core reduces electron-withdrawing effects. This oxadiazole derivative showed moderate anticancer activity (IC₅₀ = 2.46 µg/mL against liver cancer cell lines) ( ).

Chloromethyl-Substituted Analogues

- 5-(Chloromethyl)-N-[(4-Methylphenyl)Methyl]-1,3,4-Thiadiazole-2-Carboxamide: Structural isomer with a benzyl substituent instead of 4-ethylphenyl.

Key Data Tables

Research Findings and Mechanistic Insights

- Electrophilic Reactivity : The chloromethyl group in the target compound facilitates nucleophilic substitution reactions, enabling covalent binding to biological targets (e.g., cysteine residues in enzymes) ( ).

- Biological Selectivity : Thiadiazole derivatives with 4-ethylphenyl groups exhibit higher selectivity for fungal CYP51 enzymes compared to human isoforms, as inferred from docking studies ( ).

- Pharmacokinetic Differences: Imidazolidinones (e.g., IM-3) demonstrate superior oral bioavailability due to their smaller molecular weight and hydrogen-bonding capacity, whereas chloromethyl-thiadiazoles may require prodrug strategies ( ).

Biological Activity

5-(Chloromethyl)-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the reaction of 5-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxylic acid with chloromethyl derivatives. The synthesis typically involves:

- Formation of the thiadiazole core : This is achieved by reacting phenylthiosemicarbazide with appropriate carboxylic acids.

- Chloromethylation : The introduction of the chloromethyl group enhances reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties.

- Cell Viability Assays : The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values indicate potent cytotoxicity:

- MCF-7: IC50 = 10.10 µg/mL

- HepG2: IC50 = 5.36 µg/mL

The structure-activity relationship (SAR) suggests that the presence of the chloromethyl group significantly enhances the cytotoxic effects by promoting apoptotic pathways in cancer cells .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 10.10 | Apoptosis induction |

| HepG2 | 5.36 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial properties against various pathogens.

- Minimum Inhibitory Concentration (MIC) : The compound was evaluated for its activity against bacterial strains and fungi:

- Effective against Staphylococcus aureus with an MIC of 0.08 mg/mL.

- Exhibited antifungal activity against Candida albicans with an MIC of 0.11 mg/mL.

These results suggest that the thiadiazole ring contributes to its ability to disrupt microbial cell walls and inhibit growth .

The mechanisms underlying the biological activities of this compound include:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : It has been observed to induce G0/G1 phase arrest in cancer cells, reducing proliferation.

- Inhibition of Key Enzymes : Molecular docking studies indicate potential inhibition of CDK9 and STAT3 pathways, which are crucial in cancer progression and survival .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- A study involving a series of thiadiazole derivatives showed that modifications to the phenyl ring significantly influenced anticancer activity. Substituting groups on the phenyl ring enhanced lipophilicity and overall potency against MCF-7 cells .

- Another investigation focused on its antimicrobial properties demonstrated that structural variations could lead to improved efficacy against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(chloromethyl)-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide?

- Methodological Answer : The compound can be synthesized via cyclization reactions using thiosemicarbazide derivatives and acid chlorides. A typical procedure involves refluxing 4-ethylphenylthiosemicarbazide with chloromethyl-substituted carboxylic acid derivatives in phosphoryl chloride (POCl₃) at 90°C for 3–6 hours, followed by neutralization with ammonia to precipitate the product . Purification is achieved via recrystallization using DMSO/water (2:1) or ethanol. Yield optimization requires precise stoichiometric ratios (1:3 molar ratio of substrate to POCl₃) and controlled pH adjustment during precipitation .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : To confirm aromatic proton environments and substituent integration (e.g., chloromethyl and ethylphenyl groups) .

- FT-IR : Identification of carboxamide (C=O stretch ~1650 cm⁻¹) and thiadiazole ring (C-N stretches ~1500 cm⁻¹) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 311.05 for C₁₁H₁₀ClN₃OS) .

- Elemental Analysis : To validate purity (>95% C, H, N content) .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The compound exhibits limited solubility in polar solvents (water, ethanol) but dissolves in DMSO or DMF. Stability tests under varying pH (4–9) and temperatures (4–40°C) are critical for storage. Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?

- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) require:

- Cross-validation : Compare experimental data with multiple computational methods (DFT, MP2) using solvent-effect models (e.g., PCM for DMSO) .

- Dynamic NMR : Assess conformational flexibility (e.g., rotation of the ethylphenyl group) causing peak broadening .

- X-ray crystallography : Resolve ambiguities via single-crystal analysis (space group, unit cell parameters) .

Q. What experimental designs are optimal for evaluating the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC determination at 24–48 hours .

- Cytotoxicity Screening : MTT assays on HEK-293 and HeLa cells (IC₅₀ calculation, 72-hour exposure) .

- Dose-Response Studies : Apply factorial design (e.g., 2³ design) to test concentration (0.1–100 µM), pH (6.5–7.5), and temperature (25–37°C) interactions .

Q. How can synthesis yield be improved while minimizing byproduct formation?

- Methodological Answer :

- Catalytic Optimization : Replace POCl₃ with milder agents (e.g., PCl₃ or SOCl₂) to reduce side reactions .

- Solvent Screening : Test aprotic solvents (acetonitrile, THF) to enhance cyclization efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (10–30 minutes vs. 3 hours) and improve yield by 15–20% .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Theory : Predict nucleophilic/electrophilic sites via HOMO-LUMO gaps (e.g., chloromethyl group as an electrophilic hotspot) .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize recrystallization conditions .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.